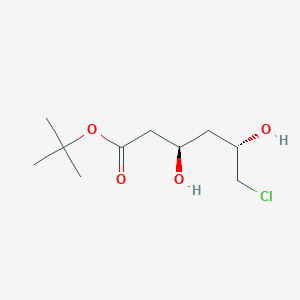

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKPWJZUGTVXCO-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C[C@@H](CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431205 | |

| Record name | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154026-93-4 | |

| Record name | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

CAS Number: 154026-93-4

This technical guide provides an in-depth overview of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, a crucial chiral intermediate in the synthesis of widely used statin drugs. Aimed at researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis methodologies—both chemical and enzymatic—and its pivotal role in pharmaceutical manufacturing.

Core Compound Properties

This compound is a complex organic molecule whose specific stereochemistry is vital for its function as a building block for active pharmaceutical ingredients.

| Property | Value | Reference |

| CAS Number | 154026-93-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₉ClO₄ | [1][2][5] |

| Molecular Weight | 238.71 g/mol | [1][2][5] |

| IUPAC Name | tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | [3][5] |

| Melting Point | 45 °C | [1] |

| Boiling Point | 364.58 °C | [1] |

| Appearance | Pale Beige Solid | [4] |

Role in Drug Development: The Rosuvastatin Connection

This compound, often abbreviated as (3R,5S)-CDHH, is a key intermediate in the synthesis of Rosuvastatin.[6] Rosuvastatin is a potent HMG-CoA reductase inhibitor, widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular disease. The precise (3R,5S) stereoconfiguration of the dihydroxyheptanoate side chain is essential for the drug's high affinity and inhibitory activity on the target enzyme. The use of this pre-formed chiral side-chain synthon simplifies the total synthesis of Rosuvastatin, ensuring high stereochemical purity in the final product.

The following diagram illustrates the position of this compound in the overall synthesis pathway of Rosuvastatin.

Caption: Role of the target compound in the Rosuvastatin synthesis pathway.

Synthesis Methodologies

The synthesis of this compound is a critical step that establishes the required stereochemistry. Both chemical and biotechnological routes have been developed, with the latter gaining prominence due to its high selectivity and milder reaction conditions. The typical starting material for these syntheses is tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.[6][7][8]

Chemical Synthesis: Catalytic Hydrogenation

A common chemical method involves the stereoselective reduction of the ketone group in the precursor molecule via catalytic hydrogenation. This process often employs chiral catalysts to achieve the desired diastereoselectivity.

Experimental Protocol:

A patented method describes the following procedure:

-

Dissolution: Dissolve tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in an organic solvent (e.g., ethanol).[9]

-

Catalyst Addition: Introduce a ruthenium-based catalyst, such as Ru[(R)-TolBINAP]Cl₂, into the reaction vessel. The molar ratio of the substrate to the catalyst is typically around 1:0.0003 to 1:0.0005.[9]

-

Hydrogenation: The reaction is carried out under a hydrogen pressure of 3-5 MPa at a temperature of 40-60°C for 4-7 hours.[9]

-

Work-up and Purification: After the reaction is complete, the pressure is released, and the solvent is removed by distillation. The residue is then subjected to an aqueous work-up using ethyl acetate for extraction. The combined organic layers are washed with brine, dried, and concentrated to yield the final product.[9]

Quantitative Data for Chemical Synthesis:

| Parameter | Value | Reference |

| Catalyst | Ru[(R)-TolBINAP]Cl₂ | [9] |

| Hydrogen Pressure | 3–5 MPa | [9] |

| Temperature | 40–60 °C | [9] |

| Reaction Time | 4–7 hours | [9] |

| Yield | 85–95% | |

| Purity | ≥98% | |

| Diastereomeric Excess | ≥98% |

Enzymatic Synthesis: Biocatalytic Reduction

Biotechnological production of (3R,5S)-CDHH utilizes carbonyl reductase enzymes, which offer high enantioselectivity under mild reaction conditions.[7][8] This method is often preferred for its environmental friendliness and process safety.

Experimental Protocol (Whole-Cell Biocatalysis):

This protocol is based on the use of a recombinant E. coli strain expressing both a carbonyl reductase and glucose dehydrogenase (for cofactor regeneration).[8]

-

Biocatalyst Preparation: Cultivate the recombinant E. coli strain to produce the necessary enzymes.

-

Reaction Setup: In a bioreactor, prepare a phosphate buffer solution (pH 6.0-8.0). Add the substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, glucose (as the coenzyme regeneration substrate), and the coenzyme NADP.[10]

-

Biotransformation: Introduce the whole-cell biocatalyst to the reaction mixture. The reaction is maintained at a controlled temperature (e.g., 30°C) with stirring for approximately 12-24 hours.[8][10]

-

Extraction and Purification: Upon completion, the reaction mixture is extracted with an equal volume of ethyl acetate. The organic phases are combined and concentrated to obtain the product.[10]

Quantitative Data for Enzymatic Synthesis:

| Parameter | Value | Reference |

| Biocatalyst | Carbonyl Reductase (e.g., from Rhodosporidium toruloides or recombinant E. coli) | [6][7] |

| Cofactor Regeneration | Glucose Dehydrogenase (GDH) / Glucose | [8] |

| Substrate Concentration | Up to 400 g/L | [8] |

| Temperature | ~30 °C | [8] |

| pH | 6.0–8.0 | [10] |

| Yield | 95.6–98.9% | [6][8] |

| Enantiomeric Excess (ee) | >99% | [6][8] |

| Substrate Conversion | 98.8% | [8] |

| Space-Time Yield | Up to 1,182.3 g L⁻¹ day⁻¹ | [8] |

The diagram below outlines a typical workflow for the enzymatic synthesis and purification of the target compound.

Caption: General workflow for the enzymatic synthesis of the title compound.

Conclusion

This compound is a cornerstone intermediate for the synthesis of Rosuvastatin. The development of efficient and highly stereoselective synthesis routes, particularly through biocatalysis, has been a significant advancement in pharmaceutical manufacturing. These methods not only ensure the high purity required for drug production but also align with the principles of green chemistry. This guide provides essential technical data and protocols to support further research and development in this area.

References

- 1. This compound | 154026-93-4 | EGA02693 [biosynth.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | C10H19ClO4 | CID 9816157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield [pubmed.ncbi.nlm.nih.gov]

- 8. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]

- 10. Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Physicochemical Properties of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a pivotal chiral intermediate in the synthesis of market-leading statins, most notably Rosuvastatin.[1] The precise stereochemistry of this molecule is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API), which acts as an HMG-CoA reductase inhibitor to lower cholesterol.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and analytical characterization of this important compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and quality control during the drug development process.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉ClO₄ | [2][3] |

| Molecular Weight | 238.71 g/mol | [2][3] |

| CAS Number | 154026-93-4 | [2][3] |

| Appearance | Pale beige solid | [4] |

| Melting Point | 45-49 °C | [5] |

| Boiling Point | 364.6 ± 42.0 °C (Predicted) | [5] |

| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in organic solvents such as ethanol and methanol. | [5] |

Synthesis Methodologies

The synthesis of this compound with high diastereomeric purity is a critical step in the manufacturing of Rosuvastatin. Two primary methodologies, chemical synthesis and biotechnological production, are highlighted below.

Experimental Protocol 1: Chemical Synthesis via Catalytic Hydrogenation

This method involves the stereoselective reduction of a keto-precursor using a chiral catalyst.

Reaction Scheme:

Methodology:

-

Reaction Setup: Dissolve tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in an organic solvent, such as tert-butanol, within a high-pressure reaction vessel.

-

Catalyst Introduction: Add the Ru[(R)-TolBINAP]Cl₂ catalyst. The molar ratio of the substrate to the catalyst is typically maintained between 1:0.0003 and 1:0.0005.

-

Hydrogenation: Pressurize the reactor with hydrogen to 3-5 MPa and heat the reaction mixture to 40-60 °C. Maintain these conditions with stirring for 4-7 hours.

-

Work-up and Purification:

-

After the reaction is complete, cool the vessel and carefully release the hydrogen pressure.

-

Remove the organic solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the combined organic phases with saturated brine, dry over anhydrous calcium chloride, and concentrate to yield the crude product.

-

The resulting product can be further purified by crystallization.

-

Experimental Protocol 2: Biotechnological Production via Biocatalysis

This green chemistry approach utilizes a stereoselective carbonyl reductase enzyme to achieve high yields and excellent enantiomeric and diastereomeric excess.

Biocatalytic Reaction Scheme:

Methodology:

-

Biocatalyst Preparation: Cultivate recombinant E. coli cells expressing a stereoselective short-chain carbonyl reductase (SCR) in a fermenter. Harvest the cells by centrifugation to obtain the whole-cell biocatalyst.

-

Biotransformation:

-

Prepare a reaction mixture containing the whole-cell biocatalyst in a suitable buffer.

-

Add the substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, to a high concentration (e.g., 400 g/L).

-

Include a co-substrate, such as isopropanol, for the regeneration of the NADPH cofactor.

-

Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH with agitation.

-

-

Product Isolation and Purification:

-

Monitor the reaction progress by HPLC.

-

Once the substrate is consumed, separate the biomass from the reaction mixture by centrifugation or filtration.

-

Extract the product from the supernatant with an organic solvent.

-

Purify the product from the organic phase. This biocatalytic method can achieve high yields (e.g., 97.5%) and excellent diastereomeric excess (e.g., >99.5%).

-

Analytical Characterization

The structural confirmation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.

Summary of Analytical Techniques:

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation (¹H NMR, ¹³C NMR). |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural analysis. |

| Infrared Spectroscopy (IR) | Identification of functional groups. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and separation of stereoisomers. |

Detailed Spectral Data:

Detailed ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are available through commercial suppliers and specialized databases such as SpectraBase.

Representative Experimental Protocol: Chiral HPLC for Stereoisomer Analysis

The following method, adapted from a similar analysis of dihydroxy esters, is suitable for the separation and quantification of the stereoisomers of tert-butyl 6-chloro-3,5-dihydroxyhexanoate.

-

Column: Chiralcel OD-RH

-

Mobile Phase:

-

A: 0.1% trifluoroacetic acid in water

-

B: 0.1% trifluoroacetic acid in acetonitrile

-

-

Elution: Gradient of 25–30% (B) over 25 minutes, followed by 30% (B) for 5 minutes.

-

Flow Rate: 0.5 mL/min

-

Detection: UV at 220 nm

-

Column Temperature: 25 °C

-

Injection Volume: 20 µL

This method is capable of resolving the (3R,5S), (3S,5R), (3R,5R), and (3S,5S) stereoisomers, allowing for the accurate determination of the diastereomeric excess of the desired product.

Conclusion

This compound is a cornerstone intermediate in the synthesis of Rosuvastatin. A thorough understanding of its physicochemical properties, coupled with robust and stereoselective synthesis and analytical methods, is paramount for the efficient and controlled production of this life-saving medication. The methodologies and data presented in this guide offer a valuable resource for professionals engaged in the research, development, and manufacturing of statins.

References

Elucidation of the Stereospecific Structure: A Technical Guide to (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate in the synthesis of rosuvastatin. This document details the spectroscopic data, synthesis, and purification protocols essential for the accurate identification and utilization of this critical compound in pharmaceutical development.

Compound Identification and Physical Properties

This compound is identified by the following key parameters:

| Parameter | Value |

| CAS Number | 154026-93-4[1] |

| Molecular Formula | C₁₀H₁₉ClO₄[1] |

| Molecular Weight | 238.71 g/mol [1] |

| Melting Point | 45 °C[1] |

| Boiling Point | 364.58 °C[1] |

Spectroscopic Data for Structural Confirmation

The definitive structure of this compound is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and stereochemistry of the chiral centers.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.47 | s | 9H | C(CH₃)₃ |

| 2.86 | t | 2H | H-2 |

| 3.20 | t | 2H | H-4 |

| 3.40 | s | 2H | H-6 |

| 3.54-3.60 | m | 2H | OH |

| 4.29-4.32 | t | 1H | H-3, H-5 |

Table 2: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 27.9 | C(CH₃)₃ |

| 46.4 | C-2 |

| 48.3 | C-4 |

| 51.1 | C-6 |

| 67.3 | C-3, C-5 |

| 82.5 | C(CH₃)₃ |

| 166.0 | C-1 (C=O) |

| 202.7 | - |

Note: Some enol form may exist, affecting the spectra. Data sourced from patent WO 2014/203045 A1.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data

| m/z (ESI) | Assignment |

| 237.08 | [M+H]⁺ (for ³⁵Cl isotope) |

| 239.08 | [M+H]⁺ (for ³⁷Cl isotope) |

Data sourced from patent WO 2014/203045 A1.

Infrared (IR) Spectroscopy

The IR spectrum identifies the key functional groups present in the molecule.

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3444 | O-H stretch (hydroxyl groups) |

| 1731, 1712 | C=O stretch (ester carbonyl) |

| 1582 | - |

| 1045 | C-O stretch |

| 747 | C-Cl stretch |

Data sourced from patent WO 2014/203045 A1.

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved through the stereoselective reduction of a precursor, (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate. Both enzymatic and chemical methods have been successfully employed.

Enzymatic Synthesis via Carbonyl Reductase

A highly stereoselective method involves the use of a carbonyl reductase enzyme.

Caption: Enzymatic Synthesis Workflow.

Experimental Protocol:

-

Reaction Setup: In a temperature-controlled reactor, dissolve (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Enzyme and Cofactor Addition: Add the carbonyl reductase enzyme and a nicotinamide cofactor (NADH or NADPH). A cofactor regeneration system, such as glucose and glucose dehydrogenase, is often included for large-scale synthesis.

-

Reaction Execution: Maintain the reaction mixture at a constant temperature (e.g., 30°C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, proceed with the extraction and purification protocol outlined below.

Chemical Synthesis via Catalytic Hydrogenation

A common chemical method involves asymmetric hydrogenation using a chiral catalyst.

References

Spectroscopic Profile of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. The data presented here has been compiled from available scientific literature and chemical supplier documentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.25 - 4.15 | m | 1H | H-5 |

| 4.10 - 4.00 | m | 1H | H-3 |

| 3.65 | dd, J = 11.0, 4.5 Hz | 1H | H-6a |

| 3.58 | dd, J = 11.0, 6.5 Hz | 1H | H-6b |

| 2.45 | dd, J = 15.0, 6.0 Hz | 1H | H-2a |

| 2.38 | dd, J = 15.0, 7.0 Hz | 1H | H-2b |

| 1.70 - 1.55 | m | 2H | H-4 |

| 1.48 | s | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C-1 (C=O) |

| 81.0 | C(CH₃)₃ |

| 70.5 | C-5 |

| 68.0 | C-3 |

| 49.0 | C-6 |

| 42.5 | C-4 |

| 41.0 | C-2 |

| 28.0 | C(CH₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description |

| 3400 (broad) | O-H stretch (hydroxyl groups) |

| 2975 | C-H stretch (aliphatic) |

| 1725 | C=O stretch (ester) |

| 1150 | C-O stretch (ester) |

| 750 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 239.1 | [M+H]⁺ (protonated molecule) |

| 221.1 | [M-OH]⁺ |

| 183.1 | [M-C₄H₉O]⁺ |

| 165.1 | [M-C₄H₉O₂]⁺ |

| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound by dissolving a small amount in a volatile solvent (e.g., chloroform or methanol), applying the solution to a KBr or NaCl plate, and allowing the solvent to evaporate. Alternatively, for a solid sample, a KBr pellet can be prepared.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the detected ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Solubility of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate in different solvents

An In-depth Technical Guide to the Solubility of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

For researchers, scientists, and professionals in drug development, understanding the solubility of key intermediates is critical for process optimization, formulation, and overall efficiency. This compound is a crucial chiral intermediate in the synthesis of widely used statin drugs, such as atorvastatin and rosuvastatin.[1][2][3] This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in various organic solvents, based on available literature.

While specific quantitative solubility data (e.g., g/L or mg/mL at various temperatures) is not extensively published in peer-reviewed literature, qualitative solubility information can be inferred from the solvents used in its synthesis and purification processes. This guide summarizes this qualitative data, presents relevant experimental protocols, and provides visualizations of the chemical workflows.

Qualitative Solubility Data

The solubility of this compound has been described in several chemical datasheets and patents. The compound is generally soluble in polar organic solvents and sparingly soluble in less polar ones. The following table summarizes the available qualitative solubility information.

| Solvent | Solubility Description | Source |

| Methanol | Soluble / Slightly Soluble | [4] |

| Ethanol | Soluble | [4] |

| Chloroform | Sparingly / Slightly Soluble | [4] |

| Ethyl Acetate | Used as an extraction solvent | |

| Tetrahydrofuran (THF) | Used as a reaction solvent | [5] |

| Isopropanol | Used as a reaction solvent | |

| tert-Butanol | Used as a reaction solvent |

Note: The term "soluble" in a qualitative context generally implies that the solute dissolves to a practically useful extent, while "sparingly" or "slightly" soluble indicates limited dissolution.

Experimental Protocols

The following experimental protocols, derived from patent literature, describe the synthesis and purification of this compound. These procedures provide practical insights into the compound's behavior in different solvent systems.

Protocol 1: Catalytic Hydrogenation and Purification

This protocol describes the synthesis of the target compound via catalytic hydrogenation of a precursor, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate.

Materials:

-

tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

-

Organic solvent (e.g., Methanol, Ethanol, Isopropanol, tert-Butanol, Tetrahydrofuran, or Ethyl Acetate)

-

Ru[(R)-TolBINAP]Cl₂ (or its derivative) catalyst

-

Hydrogen gas

-

Water

-

Ethyl Acetate

-

Saturated brine solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in an appropriate organic solvent (methanol is often preferred).

-

Add the Ru[(R)-TolBINAP]Cl₂ catalyst to the solution. The molar ratio of the substrate to the catalyst is typically between 1:0.0003 and 1:0.0005.

-

Transfer the reaction mixture to a high-pressure reactor.

-

Pressurize the reactor with hydrogen gas to 3-5 MPa.

-

Heat the reaction mixture to 40-60°C and maintain for 4-7 hours.

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Add water and ethyl acetate to the residue for extraction.

-

Separate the organic phase and wash it with a saturated brine solution.

-

Dry the organic phase over a suitable drying agent.

-

Concentrate the dried organic phase to yield this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Conclusion

References

- 1. Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | 154026-93-4 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. EP2240442B1 - Preparation process useful in synthesis of atorvastatin - Google Patents [patents.google.com]

Technical Guide: Material Safety Data Sheet for (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety, handling, and physicochemical properties of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, a key intermediate in the synthesis of Rosuvastatin.[1] The information herein is compiled from various sources to ensure a thorough guide for laboratory and professional use.

Section 1: Chemical Product and Company Identification

| Product Name: | This compound |

| Synonyms: | (3R,5S)-6-Chloro-3,5-dihydroxyhexanoic Acid tert-Butyl Ester, Rosuvastatin Impurity 187[2] |

| CAS Number: | 154026-93-4[2] |

| Molecular Formula: | C₁₀H₁₉ClO₄[2][3][4] |

| Intended Use: | For laboratory research and development purposes only.[4] It is a key intermediate in the synthesis of Rosuvastatin, a selective HMG-CoA reductase inhibitor.[1] |

Section 2: Physicochemical Information

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 238.71 g/mol | [2][4] |

| Appearance | Pale Beige to Light Beige Solid | [3] |

| Melting Point | 45-49 °C | [3] |

| Boiling Point | 364.6 ± 42.0 °C (Predicted) | [3] |

| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 174.295 °C | [3] |

| Solubility | Soluble in organic solvents such as ethanol and methanol. Sparingly soluble in chloroform. | [3] |

| Stability | Hygroscopic | [3] |

| Storage | 2-8°C, under an inert atmosphere. | [5] |

Section 3: Hazards Identification

Based on available data, this compound is classified with the following hazards:

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |

Precautionary Statements:

| GHS Code | Description |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

Note: This information is based on limited supplier data and a full toxicological profile is not available.

Section 4: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately. |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear. |

Section 5: Fire-Fighting Measures

| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. |

| Specific Hazards | Emits toxic fumes under fire conditions. |

| Protective Equipment | Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes. |

Section 6: Accidental Release Measures

| Personal Precautions | Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |

| Methods for Cleaning Up | Sweep up and shovel. Keep in suitable, closed containers for disposal. |

Section 7: Handling and Storage

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |

| Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.[5] The compound is hygroscopic.[3] |

Section 8: Exposure Controls/Personal Protection

| Engineering Controls | Use enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits. |

| Eye/Face Protection | Safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US). |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday. |

Section 9: Stability and Reactivity

| Chemical Stability | Stable under recommended storage conditions.[3] |

| Conditions to Avoid | Incompatible materials, exposure to moist air or water. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Hydrogen chloride gas. |

Section 10: Toxicological Information

Detailed toxicological studies for this compound are not publicly available. The hazard classification in Section 3 is based on limited data.

Section 11: Ecological Information

No ecological data is available for this product.

Section 12: Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.

Section 13: Transport Information

This substance is not classified as dangerous for transport.

Section 14: Regulatory Information

Section 15: Other Information

The information above is believed to be accurate and represents the best information currently available. However, we make no warranty of merchantability or any other warranty, express or implied, with respect to such information, and we assume no liability resulting from its use. Users should make their own investigations to determine the suitability of the information for their particular purposes.

Visualizations

Experimental Workflow: Safe Handling of this compound

Caption: A logical workflow for the safe handling of chemical intermediates in a laboratory setting.

Logical Relationship: Hazard Mitigation Strategy

References

- 1. tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | 154026-93-4 [chemicalbook.com]

- 2. tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | C10H19ClO4 | CID 9816157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 154026-93-4 | EGA02693 [biosynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to the Stereochemistry of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, often abbreviated as (3R,5S)-CDHH, is a pivotal chiral intermediate in the synthesis of blockbuster statin drugs such as rosuvastatin and atorvastatin.[1][2] Its specific stereochemistry is paramount for the therapeutic efficacy of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the stereochemical aspects of (3R,5S)-CDHH, including its synthesis, the establishment of its chiral centers, and relevant experimental data.

Introduction to the Stereochemistry of this compound

The molecular structure of tert-butyl 6-chloro-3,5-dihydroxyhexanoate contains two chiral centers at the C3 and C5 positions. The designation (3R,5S) refers to the specific spatial arrangement of the hydroxyl groups at these centers, which is essential for its function as a precursor to the pharmacologically active side chain of certain statins.[3] These statins act as inhibitors of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis.[3][4] The precise (3R,5S) configuration is critical for the molecule's ability to bind effectively to the enzyme's active site.

The synthesis of (3R,5S)-CDHH with high stereochemical purity is a significant challenge in pharmaceutical manufacturing. Both chemical and biocatalytic methods have been developed to achieve the desired stereoisomer with high selectivity.

Synthetic Pathways and Stereochemical Control

The predominant and most efficient method for synthesizing (3R,5S)-CDHH involves the stereoselective reduction of a precursor molecule, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH).[1][5][6] This precursor already contains one of the required chiral centers at the C5 position in the (S) configuration. The key synthetic step is the stereospecific reduction of the ketone group at the C3 position to a hydroxyl group with an (R) configuration, without altering the existing (S) configuration at C5.

Biocatalytic Synthesis

Enzymatic catalysis, particularly using carbonyl reductases, has emerged as a superior method for this transformation due to its high enantioselectivity, mild reaction conditions, and environmental friendliness.[6] Carbonyl reductases, often from microorganisms such as Rhodosporidium toruloides and genetically modified Escherichia coli, exhibit excellent activity and stereospecificity towards (S)-CHOH.[1][7]

The general workflow for the biocatalytic synthesis is depicted below:

Caption: Biocatalytic reduction of (S)-CHOH to (3R,5S)-CDHH.

Chemical Synthesis

While biocatalysis is often preferred, chemical synthesis routes have also been developed. One such method involves catalytic hydrogenation using a chiral catalyst. For instance, a ruthenium catalyst with a chiral ligand, such as Ru[(R)-TolBINAP]Cl₂, can be used to achieve the desired stereoselective reduction of the ketone.[8]

The logical flow for the chemical synthesis is as follows:

Caption: Chemical synthesis via catalytic hydrogenation.

Quantitative Data from Synthetic Processes

The efficiency of the synthesis of (3R,5S)-CDHH is evaluated based on several key metrics, including yield, enantiomeric excess (e.e.), and space-time yield. Biocatalytic methods have demonstrated exceptionally high performance in these areas.

| Parameter | Biocatalytic Method (Carbonyl Reductase) | Chemical Method (Catalytic Hydrogenation) | Reference(s) |

| Yield | >98% | High (specifics vary) | [1][5][6] |

| Enantiomeric Excess (e.e.) | >99% | High (specifics vary) | [1][5] |

| Diastereomeric Excess (d.e.) | >99.5% | High (specifics vary) | [6] |

| Substrate Concentration | Up to 500 g/L | Varies | [5] |

| Reaction Time | 5 - 12 hours | 4 - 7 hours | [1][5][8] |

| Temperature | ~30°C | 40 - 60°C | [6][8] |

| Pressure | Atmospheric | 3 - 5 MPa | [6][8] |

| Space-Time Yield | Up to 1,182.3 g L⁻¹ day⁻¹ | Not typically reported | [5] |

Experimental Protocols

General Protocol for Biocatalytic Synthesis

The following is a generalized protocol based on published literature for the whole-cell biocatalytic reduction of (S)-CHOH.[1][5]

-

Cultivation of Biocatalyst: Recombinant E. coli cells harboring a carbonyl reductase gene are cultivated in a suitable fermentation medium in a bioreactor (e.g., 500 L or 5000 L fermenters) to achieve a high cell density and enzyme activity.[7]

-

Reaction Setup: The biotransformation is carried out in a bioreactor. The reaction mixture typically consists of a buffer solution, the substrate ((S)-CHOH), the whole-cell biocatalyst, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Substrate Addition: The substrate, (S)-CHOH, is added to the reaction mixture. In some protocols, a fed-batch strategy is employed to maintain a high substrate concentration (e.g., up to 400 g/L) without inhibiting the enzyme.[5][6]

-

Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30°C) and pH. The mixture is agitated to ensure proper mixing.

-

Monitoring: The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate and the formation of the product.

-

Product Isolation and Purification: After the reaction is complete (typically >98% conversion), the cells are separated from the reaction mixture by centrifugation. The supernatant is then subjected to extraction with an organic solvent (e.g., ethyl acetate). The organic phase is concentrated, and the crude product is purified by methods such as crystallization or chromatography to yield pure (3R,5S)-CDHH.

General Protocol for Chemical Synthesis via Catalytic Hydrogenation

The following protocol is a generalized procedure based on patent literature for the chemical synthesis of (3R,5S)-CDHH.[8]

-

Reactor Preparation: A high-pressure reactor is charged with the substrate, tert-butyl (5S)-6-chloro-5-hydroxyl-3-oxohexanoate, dissolved in an appropriate organic solvent.

-

Catalyst Addition: The chiral catalyst, such as Ru[(R)-TolBINAP]Cl₂, is added to the reactor. The molar ratio of the substrate to the catalyst is typically in the range of 1:0.0003 to 1:0.0005.

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction is then carried out under a hydrogen pressure of 3 to 5 MPa.

-

Temperature Control: The reaction temperature is maintained between 40°C and 60°C.

-

Reaction Time: The reaction is allowed to proceed for 4 to 7 hours.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by suitable methods like column chromatography or crystallization to obtain pure (3R,5S)-CDHH.

Conclusion

The stereochemistry of this compound is a critical determinant of its utility as a key intermediate in the synthesis of major statin drugs. The development of highly stereoselective synthetic methods, particularly biocatalytic routes using carbonyl reductases, has enabled the large-scale and efficient production of this chiral building block with exceptional purity. The detailed understanding of its stereochemistry and the optimization of its synthesis are of paramount importance to the pharmaceutical industry. The data and protocols presented in this guide offer a comprehensive resource for professionals engaged in the research, development, and manufacturing of statin-based therapeutics.

References

- 1. Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | 154026-93-4 [chemicalbook.com]

- 3. Buy tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | 154026-92-3 [smolecule.com]

- 4. Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate: A Cornerstone in Statin Synthesis

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate , often abbreviated as (3R,5S)-CDHH, stands as a pivotal chiral intermediate in the pharmaceutical industry, primarily celebrated for its critical role in the synthesis of blockbuster statin drugs such as Rosuvastatin and Atorvastatin.[1][2][3] These drugs are at the forefront of managing hypercholesterolemia and mitigating cardiovascular disease risk. The precise stereochemistry of (3R,5S)-CDHH is paramount, as it dictates the therapeutic efficacy of the final active pharmaceutical ingredient (API). This technical guide delves into the discovery, history, and detailed synthesis of this essential molecule, offering valuable insights for researchers, scientists, and professionals in drug development.

Discovery and Historical Context: An Evolution in Statin Synthesis

The history of this compound is not marked by a singular moment of discovery but is rather intertwined with the broader narrative of statin development. The journey to synthesize complex, stereospecific molecules like Rosuvastatin and Atorvastatin necessitated the development of robust and efficient methods for creating their characteristic chiral side chains.[4][5] Early synthetic routes for statins were often lengthy, involved expensive reagents, and presented challenges in controlling stereochemistry.[6]

The emergence of (3R,5S)-CDHH as a key intermediate was a significant advancement, providing a versatile building block with the desired stereocenters already established. Its development has been a testament to the progress in asymmetric synthesis, particularly in the fields of biocatalysis and chiral catalysis. While initial syntheses relied on traditional chemical methods, the focus has increasingly shifted towards enzymatic and chemoenzymatic approaches due to their high stereoselectivity, milder reaction conditions, and more environmentally friendly processes.[4] The evolution of (3R,5S)-CDHH synthesis reflects the pharmaceutical industry's continuous drive for more sustainable and cost-effective manufacturing processes for life-saving medications.

Synthetic Pathways and Methodologies

The predominant and most efficient method for the synthesis of this compound is the asymmetric reduction of its precursor, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH).[2] This transformation can be achieved through both chemical and biological methods, with the latter gaining significant traction in industrial applications.

Biocatalytic Synthesis

The biotechnological production of (3R,5S)-CDHH from (S)-CHOH is often catalyzed by a class of enzymes known as carbonyl reductases.[2] This enzymatic reduction is highly stereoselective, consistently yielding the desired (3R,5S) diastereomer with high purity.

Figure 1: Biocatalytic synthesis of (3R,5S)-CDHH.

Experimental Protocol: Enzymatic Reduction of (S)-CHOH

A typical experimental procedure for the biocatalytic synthesis of (3R,5S)-CDHH involves the following steps:

-

Enzyme and Cofactor Preparation: A carbonyl reductase, often from a microbial source like Lactobacillus kefir or Rhodosporidium toruloides, is prepared.[2] A cofactor regeneration system, such as glucose and glucose dehydrogenase, is often employed to recycle the expensive NAD(P)H cofactor.[7]

-

Reaction Setup: The substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, is dissolved in a suitable buffer solution. The enzyme and cofactor system are then added to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature and pH to ensure optimal enzyme activity. Progress is monitored using techniques like High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The organic layers are combined, dried, and the solvent is evaporated. The crude product is then purified, often by column chromatography, to yield pure this compound.

| Parameter | Value/Condition | Reference |

| Substrate | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | [2] |

| Enzyme | Carbonyl Reductase | [2] |

| Cofactor | NAD(P)H | [7] |

| Diastereomeric Excess (de) | >99% | |

| Enantiomeric Excess (ee) | >99% | |

| Yield | Up to 98.9% | [2] |

| Substrate Concentration | Up to 400 g/L | [8] |

| Space-Time Yield | Up to 1,182.3 g L⁻¹ day⁻¹ | [7] |

Table 1: Summary of Quantitative Data for Biocatalytic Synthesis.

Chemical Synthesis

While biocatalytic methods are prevalent, chemical synthesis routes for (3R,5S)-CDHH also exist. One such method involves catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

A representative chemical synthesis protocol is as follows:

-

Catalyst Preparation: A chiral ruthenium catalyst, such as Ru[(R)-TolBINAP]Cl₂, is prepared.[9]

-

Reaction Setup: tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is dissolved in an organic solvent in a high-pressure reactor. The catalyst is then introduced.

-

Reaction Conditions: The reactor is purged with nitrogen and then pressurized with hydrogen gas (typically 3-5 MPa). The reaction is heated (around 40-60°C) and stirred for several hours.

-

Work-up and Purification: After the reaction, the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting crude product is purified to obtain this compound.

Figure 2: Chemical synthesis of (3R,5S)-CDHH via hydrogenation.

| Parameter | Value/Condition | Reference |

| Substrate | tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | [9] |

| Catalyst | Ru[(R)-TolBINAP]Cl₂ or its derivative | [9] |

| Hydrogen Pressure | 3–5 MPa | [9] |

| Reaction Temperature | 40–60 °C | [9] |

| Reaction Time | 4–7 hours | [9] |

| Yield | 85%–95% | [9] |

| Purity | ≥98% | [9] |

| Diastereoselectivity | ≥98% | [9] |

Table 2: Summary of Quantitative Data for Chemical Synthesis.

Role in Drug Development

The significance of this compound in drug development cannot be overstated. It serves as a crucial building block for the side chain of several statins. The chloro group provides a handle for further chemical transformations to complete the synthesis of the final drug molecule. The high stereochemical purity of (3R,5S)-CDHH ensures that the final API has the correct three-dimensional structure required for its biological activity as an HMG-CoA reductase inhibitor. The efficiency and scalability of its synthesis directly impact the overall cost and accessibility of these life-saving medications.

Conclusion

This compound is a testament to the advancements in modern synthetic chemistry, particularly in the realm of asymmetric synthesis. Its history is a reflection of the continuous quest for more efficient and sustainable methods in pharmaceutical manufacturing. The detailed methodologies and quantitative data presented herein underscore the robustness of both biocatalytic and chemical approaches to its synthesis. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this key intermediate is essential for the continued innovation and production of statin-based therapies.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | 154026-93-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. wjpmr.com [wjpmr.com]

- 7. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific thermal stability and decomposition of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is limited. This guide provides a comprehensive framework based on established principles of pharmaceutical stability analysis, data from related statin compounds, and plausible degradation pathways. The experimental protocols and data presented are illustrative and should be adapted for specific laboratory conditions and regulatory requirements.

Executive Summary

This compound is a key chiral intermediate in the synthesis of rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor. The thermal stability of this intermediate is a critical quality attribute, impacting the purity, safety, and overall yield of the final active pharmaceutical ingredient (API). This document outlines the potential thermal liabilities of this molecule, methodologies for its assessment, and likely decomposition pathways. While specific quantitative thermal analysis data for this intermediate is not readily found in published literature, this guide synthesizes information from forced degradation studies of rosuvastatin and general knowledge of the stability of related chemical moieties to provide a robust technical overview.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. The relatively low melting point suggests that thermal decomposition studies should be carefully designed to distinguish between melting and decomposition events.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉ClO₄ | [1] |

| Molecular Weight | 238.71 g/mol | [1] |

| Appearance | Pale Beige to Light Beige Solid | [2] |

| Melting Point | 45-49 °C | [2][3] |

| Boiling Point (Predicted) | 364.6 ± 42.0 °C | [2] |

| Solubility | Soluble in Chloroform (Sparingly), Methanol (Slightly) | [2] |

| Storage Conditions | 2-8 °C, Hygroscopic | [2][4] |

Potential Thermal Decomposition Pathways

Based on the structure of this compound and the known degradation of statins, several thermal decomposition pathways can be postulated. The presence of a tert-butyl ester and vicinal diols are key structural features that will influence its thermal stability.

One of the most common degradation pathways for statins and their precursors is intramolecular cyclization (lactonization) of the dihydroxy acid side chain, particularly under acidic or thermal stress.[5] The tert-butyl ester is generally stable but can be susceptible to elimination reactions at elevated temperatures, leading to the formation of isobutylene and the corresponding carboxylic acid.

A logical workflow for investigating the thermal stability and decomposition of this intermediate is presented in the following diagram.

Caption: Workflow for Thermal Stability Assessment.

A potential thermal decomposition pathway for this compound is illustrated below. This highlights two plausible initial degradation steps.

Caption: Plausible Initial Thermal Decomposition Pathways.

Experimental Protocols for Thermal Stability Assessment

To rigorously assess the thermal stability of this compound, a combination of thermoanalytical techniques and forced degradation studies should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

-

Calibrate the TGA instrument for temperature and mass using appropriate standards.

-

Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., aluminum or ceramic).

-

Place the sample in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) at a specified flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature. The melting point is identified as the onset of the melting endotherm, and decomposition may be indicated by a subsequent exothermic or endothermic event.

Forced Degradation (Thermal Stress) Study

Objective: To generate and identify potential thermal degradants that may not be apparent in rapid TGA/DSC scans.

Methodology:

-

Accurately weigh a known amount of this compound into several vials.

-

Expose the solid sample to a range of elevated temperatures (e.g., 60 °C, 80 °C, 105 °C) for a defined period (e.g., 1, 2, and 4 weeks).

-

At each time point, dissolve the stressed samples in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

-

For identification of unknown degradation products, employ LC-MS, GC-MS, and NMR spectroscopy.

Data Presentation and Interpretation

While specific data for the target compound is unavailable, Table 2 presents a template for how such data would be summarized. Table 3 provides illustrative data from forced degradation studies on the final drug product, rosuvastatin, to indicate the types of degradation observed in the broader statin class.

Table 2: Illustrative Thermal Analysis Data for a Pharmaceutical Intermediate

| Analysis | Parameter | Illustrative Value | Interpretation |

| TGA | Onset of Decomposition (T_onset) | 180 °C | Temperature at which significant mass loss begins. |

| Mass Loss at 250 °C | 15% | Indicates the extent of decomposition at a given temperature. | |

| DSC | Melting Point (T_m) | 47 °C | Confirms the physical transition from solid to liquid. |

| Enthalpy of Fusion (ΔH_f) | 85 J/g | Energy required for melting. | |

| Decomposition | Exotherm starting at 190 °C | Indicates a decomposition process that releases heat. |

Table 3: Summary of Forced Degradation Conditions and Observations for Rosuvastatin

| Stress Condition | Conditions | Major Degradation Products Observed | Reference |

| Acid Hydrolysis | 0.2 M HCl | Lactone, other unidentified polar impurities | |

| Base Hydrolysis | 1 N NaOH | Relatively stable | |

| Oxidative | 0.5% H₂O₂ | Several polar impurities | |

| Photolytic | UV/Visible Light | Prominent degradation | |

| Thermal | 60 °C for 1 month | Degradation products matching those from other stress conditions | **** |

The data from these studies indicate that the dihydroxyheptanoic acid side chain of rosuvastatin is susceptible to degradation, particularly lactonization.[5] It is reasonable to infer that the intermediate, this compound, would exhibit similar lability in its diol structure, while also having the potential for elimination of the tert-butyl group at higher temperatures.

Conclusion and Recommendations

The thermal stability of this compound is a critical parameter to control during the synthesis, purification, and storage of this key rosuvastatin intermediate. While specific public data is scarce, a systematic approach utilizing TGA, DSC, and forced degradation studies is essential to fully characterize its stability profile.

Recommendations for further study include:

-

Performing detailed TGA and DSC analyses to obtain quantitative data on the thermal decomposition onset and energetics.

-

Conducting comprehensive forced degradation studies under various thermal conditions to identify and characterize all potential degradants using hyphenated analytical techniques.

-

Developing and validating a stability-indicating analytical method for the routine monitoring of the purity of this intermediate.

By understanding the thermal behavior of this intermediate, robust control strategies can be implemented to ensure the quality and consistency of the final rosuvastatin API.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, multi-step protocol for the synthesis of (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate in the synthesis of statins such as rosuvastatin. The synthesis commences with the asymmetric reduction of ethyl acetoacetate using baker's yeast, followed by a series of chemical transformations including protection, reduction, carbon-carbon bond formation, oxidation, and a final diastereoselective reduction to establish the desired (3R,5S) stereochemistry. This protocol includes comprehensive experimental procedures, tabulated data for yields and stereoselectivity, and workflow diagrams to guide researchers through this synthetic sequence.

Introduction

The (3R,5S)-dihydroxyhexanoate moiety is a critical pharmacophore in HMG-CoA reductase inhibitors (statins). Its stereospecific synthesis is of paramount importance for the efficacy and safety of these widely prescribed drugs. The following application note details a chemoenzymatic route starting from the inexpensive and readily available ethyl acetoacetate. The key steps involve a biocatalytic asymmetric reduction to set the initial stereocenter, followed by a series of chemical transformations to elaborate the carbon chain and install the remaining stereocenter.

Overall Synthetic Scheme

The synthetic pathway can be visualized as a five-stage process, beginning with the biocatalytic reduction of the starting material and culminating in the diastereoselective reduction to yield the final product.

Caption: Overall synthetic workflow from ethyl acetoacetate.

Experimental Protocols & Data

Stage 1: Asymmetric Reduction of Ethyl Acetoacetate

This initial step establishes the (S)-stereocenter at C3 of the eventual hexanoate chain.

Protocol 1: Baker's Yeast Reduction [1][2][3]

-

Preparation of Fermentation Medium: In a 4-L three-necked round-bottom flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast. Stir the mixture for 1 hour at approximately 30°C.

-

Substrate Addition: Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting suspension and continue stirring for 24 hours at room temperature.

-

Second Feeding: Prepare a warm (approx. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture. One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

-

Fermentation: Continue stirring for 50-60 hours at room temperature. Monitor the reaction for the disappearance of ethyl acetoacetate by gas chromatography (GC).

-

Work-up: Add 80 g of Celite to the mixture and filter through a sintered-glass funnel. Saturate the filtrate with sodium chloride and extract with five 500-mL portions of diethyl ether.

-

Purification: Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator. Fractionally distill the residue under reduced pressure (boiling point 71–73°C at 12 mm Hg) to obtain ethyl (S)-3-hydroxybutanoate.

Table 1: Quantitative Data for Stage 1

| Parameter | Value | Reference |

| Yield | 59–76% | [1] |

| Enantiomeric Excess (ee) | 85% (can be enhanced to >94%) | [1] |

| Specific Rotation | [α]D²⁵ +37.2° (c 1.3, chloroform) | [1] |

Stage 2: Protection of the Hydroxyl Group and Reduction to the Aldehyde

The secondary alcohol is protected to prevent interference in subsequent steps, and the ethyl ester is then selectively reduced to an aldehyde.

Protocol 2.1: TBDMS Protection of Ethyl (S)-3-hydroxybutanoate

-

Reaction Setup: To a solution of ethyl (S)-3-hydroxybutanoate (1.0 eq) in dry dichloromethane (DCM), add imidazole (1.5 eq).

-

Silyl Chloride Addition: Cool the mixture to 0°C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours until completion is confirmed by TLC.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography.

Protocol 2.2: DIBAL-H Reduction to (S)-3-(tert-butyldimethylsilyloxy)butanal

-

Reaction Setup: Dissolve ethyl (S)-3-(tert-butyldimethylsilyloxy)butanoate (1.0 eq) in anhydrous DCM or diethyl ether in a flame-dried, three-necked flask under an argon atmosphere.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

DIBAL-H Addition: Slowly add diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 1.1 eq) dropwise, maintaining the internal temperature below -75°C.

-

Reaction: Stir the mixture at -78°C for 1.5-3 hours. Monitor the reaction by TLC.

-

Quenching: At -78°C, slowly add methanol to quench the excess DIBAL-H.

-

Work-up: Allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers form. Filter the mixture through Celite, washing with diethyl ether.

-

Isolation: Separate the organic layer from the filtrate, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting aldehyde is typically used in the next step without further purification.

Table 2: Representative Data for Stage 2

| Step | Parameter | Value |

| TBDMS Protection | Yield | >95% |

| DIBAL-H Reduction | Yield | >90% (crude) |

Stage 3: Aldol-Type Condensation for C-C Bond Formation

This crucial step elongates the carbon backbone from four to six carbons.

Protocol 3: Aldol Reaction with tert-Butyl Acetate Enolate

-

LDA Preparation: In a flame-dried flask under argon, dissolve diisopropylamine (1.2 eq) in anhydrous THF and cool to -78°C. Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).

-

Enolate Formation: To the LDA solution at -78°C, add tert-butyl acetate (1.1 eq) dropwise and stir for 1 hour.

-

Aldehyde Addition: Add a solution of (S)-3-(tert-butyldimethylsilyloxy)butanal (1.0 eq) in anhydrous THF to the enolate solution at -78°C.

-

Reaction: Stir the mixture at -78°C for 2 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting diastereomeric mixture of β-hydroxy esters by column chromatography.

Table 3: Representative Data for Stage 3

| Parameter | Value |

| Yield | 60-70% |

| Diastereoselectivity | Varies |

Stage 4: Oxidation, Deprotection, and Chlorination

The newly formed secondary alcohol is oxidized to a ketone. The silyl protecting group is then removed, and the terminal methyl group is chlorinated.

Protocol 4.1: Swern Oxidation [4][5]

-

Oxalyl Chloride/DMSO: In a flask under argon, add oxalyl chloride (1.5 eq) to anhydrous DCM and cool to -78°C. Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM.

-

Alcohol Addition: After 15 minutes, add a solution of the protected diol from Stage 3 (1.0 eq) in DCM.

-

Base Addition: Stir for 30 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Work-up: Add water and separate the layers. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify by chromatography to yield tert-butyl (S)-5-(tert-butyldimethylsilyloxy)-3-oxohexanoate.

Protocol 4.2: Deprotection and Chlorination

-

Deprotection: Dissolve the silyl-protected ketoester in THF and treat with tetra-n-butylammonium fluoride (TBAF, 1.1 eq) at 0°C. Stir until TLC indicates complete deprotection.

-

Chlorination: The resulting alcohol can be converted to the chloride via standard methods, such as reaction with thionyl chloride (SOCl₂) and pyridine. This step yields tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.

Table 4: Representative Data for Stage 4

| Step | Parameter | Value |

| Swern Oxidation | Yield | 80-90% |

| Deprotection & Chlorination | Yield | 70-80% (over two steps) |

Stage 5: Diastereoselective Reduction

The final step is the anti-selective reduction of the β-keto group to afford the desired (3R,5S) stereochemistry.

Caption: Options for the final diastereoselective reduction.

Protocol 5.1: Biocatalytic Reduction [6][7][8]

-

Reaction Setup: A recombinant E. coli strain expressing a suitable carbonyl reductase and a cofactor regeneration system (e.g., glucose dehydrogenase) is cultured.

-

Biotransformation: The harvested cells are suspended in a buffer solution (e.g., phosphate buffer, pH 6.5-7.0) containing glucose. tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate is added.

-

Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30°C) with agitation.

-

Work-up: After completion, the mixture is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated.

-

Purification: The product is purified by column chromatography.

Protocol 5.2: Chemical Reduction (Chelation-Controlled)

-

Reaction Setup: Dissolve tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (1.0 eq) in a mixture of THF and methanol at -78°C under an argon atmosphere.

-

Chelation: Add diethylmethoxyborane (Et₂BOMe) and stir for 30 minutes to form a boron chelate.

-

Reduction: Add sodium borohydride (NaBH₄) portion-wise and stir for several hours at -78°C.

-

Work-up: Quench the reaction with acetic acid or hydrogen peroxide solution. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Table 5: Quantitative Data for Stage 5

| Method | Parameter | Value | Reference(s) |

| Biocatalytic | Yield | >95% | [8] |

| Diastereomeric Excess (d.e.) | >99% | [6][7] | |

| Chemical | Yield | 70-85% | |

| Diastereoselectivity (anti:syn) | >95:5 |

Conclusion

This application note outlines a robust and reproducible chemoenzymatic pathway for the synthesis of this compound from ethyl acetoacetate. The combination of a highly stereoselective biocatalytic first step with well-established chemical transformations provides an effective route to this valuable chiral building block. The detailed protocols and tabulated data serve as a practical guide for researchers in the field of medicinal chemistry and drug development.

References

- 1. rsc.org [rsc.org]

- 2. orgosolver.com [orgosolver.com]

- 3. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Asymmetric Synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate in the manufacturing of rosuvastatin. The primary focus of these notes is on biocatalytic methods, which offer high stereoselectivity and operate under mild conditions.

Introduction

This compound is a critical building block for the synthesis of the side chain of several statin drugs, most notably rosuvastatin. The precise stereochemical control of the two chiral centers at the C3 and C5 positions is paramount for the therapeutic efficacy of the final active pharmaceutical ingredient. Asymmetric synthesis, particularly through biocatalysis, has emerged as a highly efficient and environmentally friendly approach to produce this intermediate with high purity. These methods typically involve the stereoselective reduction of a prochiral ketone precursor.

Synthetic Strategies Overview

The most prevalent and efficient methods for the asymmetric synthesis of this compound rely on biocatalytic reduction of a ketone precursor. The two main precursors utilized are:

-

tert-Butyl 6-chloro-3,5-dioxohexanoate

-

tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate